Cas no 73522-97-1 ((3R)-4-methylpent-1-yn-3-ol)

(3R)-4-Methylpent-1-yn-3-ol is a chiral secondary alcohol featuring an alkyne functional group, making it a versatile intermediate in organic synthesis. Its stereochemical purity (R-configuration) is advantageous for asymmetric synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The presence of both hydroxyl and alkyne moieties allows for selective functionalization, enabling applications in cross-coupling reactions, cycloadditions, and nucleophilic additions. The compound’s structural rigidity and defined chirality contribute to high enantioselectivity in catalytic processes. It is commonly employed in the synthesis of bioactive molecules and complex natural products, where stereocontrol is critical. Suitable for use under inert conditions due to its reactivity.
(3R)-4-methylpent-1-yn-3-ol structure
(3R)-4-methylpent-1-yn-3-ol structure
Product Name:(3R)-4-methylpent-1-yn-3-ol
CAS No:73522-97-1
MF:C6H10O
MW:98.1430020332336
CID:542345
PubChem ID:7568418
Update Time:2025-08-05

(3R)-4-methylpent-1-yn-3-ol Chemical and Physical Properties

Names and Identifiers

    • 1-Pentyn-3-ol, 4-methyl-, (R)-
    • (3R)-4-methylpent-1-yn-3-ol
    • (R)-4-Methylpent-1-yn-3-ol
    • 73522-97-1
    • EN300-1588240
    • Inchi: 1S/C6H10O/c1-4-6(7)5(2)3/h1,5-7H,2-3H3/t6-/m0/s1
    • InChI Key: UTIFIONYBLSHIL-LURJTMIESA-N
    • SMILES: O[C@@H](C#C)C(C)C

Computed Properties

  • Exact Mass: 98.073164938g/mol
  • Monoisotopic Mass: 98.073164938g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 85.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 20.2Ų

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Additional information on (3R)-4-methylpent-1-yn-3-ol

Chemical Profile of (3R)-4-Methylpent-1-yne-3-Ol (CAS No. 73522-97-1)

(3R)-4-Methylpent-1-yne-3-Ol, identified by the CAS registry number 73522-97-1, is a versatile organic compound with significant applications in various fields of chemistry. This compound, also referred to as 4-methylpentynol, belongs to the class of alcohols and is characterized by its unique structure, which includes a terminal alkyne group and a hydroxyl group attached to a chiral carbon center. The stereochemistry at the chiral center is specified as the R configuration, making it a specific enantiomer of this compound.

The molecular formula of (3R)-4-Methylpent-1-yne-3-Ol is C6H10O, and its molecular weight is approximately 98.15 g/mol. The compound exhibits a melting point of around -85°C and a boiling point of about 68°C under standard conditions. Its solubility in water is moderate, and it is more soluble in organic solvents such as ethanol and diethyl ether. These physical properties make it suitable for use in various chemical reactions and processes.

Recent studies have highlighted the importance of (3R)-4-Methylpentynol in the field of organic synthesis, particularly in the construction of complex molecules. Researchers have utilized this compound as an intermediate in the synthesis of bioactive compounds, including pharmaceutical agents and agrochemicals. Its ability to undergo various types of reactions, such as alkylation, acylation, and oxidation, has made it a valuable building block in modern organic chemistry.

In addition to its role in organic synthesis, (3R)-4-Methylpentynol has found applications in materials science. For instance, it has been employed in the synthesis of polyurethanes and other polymers due to its ability to form stable carbon-carbon bonds under specific reaction conditions. This property has led to its use in the development of high-performance materials with tailored mechanical and thermal properties.

The chiral nature of (3R)-4-Methylpentynol has also made it an interesting subject for studies on asymmetric catalysis. Recent advancements in catalytic techniques have enabled the enantioselective synthesis of this compound, which is crucial for applications requiring high enantiomeric purity. Such advancements have been driven by the demand for chiral compounds in the pharmaceutical industry, where stereochemistry plays a critical role in determining drug efficacy and safety.

From an environmental perspective, researchers have investigated the biodegradation pathways of (3R)-4-Methylpentynol. Studies indicate that this compound undergoes microbial degradation under aerobic conditions, with complete mineralization occurring within a few weeks. This information is essential for assessing its environmental impact and ensuring its safe use in industrial processes.

In conclusion, (3R)-4-Methylpentynol (CAS No. 73522-97-1) is a multifaceted compound with diverse applications across various disciplines. Its unique chemical properties, coupled with recent advancements in synthetic methodologies and catalytic techniques, continue to expand its utility in both academic research and industrial settings. As ongoing research delves deeper into its potential uses and environmental implications, this compound remains a focal point for innovation in modern chemistry.

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